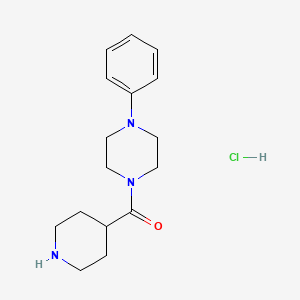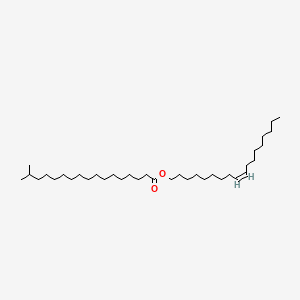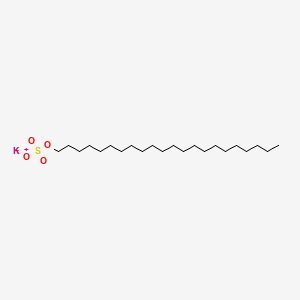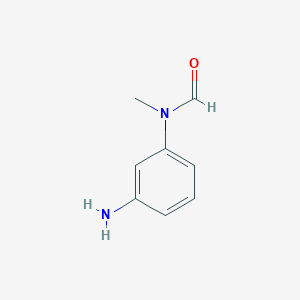
Formamide,N-(3-aminophenyl)-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a white crystalline solid with a molecular weight of 136.151 g/mol and a melting point of 174-176°C
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-(3-aminophenyl)-N-methyl- typically involves the reaction of 3-nitroaniline with formic acid under specific conditions. The reaction proceeds through the reduction of the nitro group to an amino group, followed by formylation to yield the desired product . The reaction conditions often include the use of a reducing agent such as hydrogen gas or a metal catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of Formamide, N-(3-aminophenyl)-N-methyl- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Formamide, N-(3-aminophenyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The formyl group can be reduced to a methyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and substituted aniline derivatives .
Applications De Recherche Scientifique
Formamide, N-(3-aminophenyl)-N-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Formamide, N-(3-aminophenyl)-N-methyl- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the formyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Formamide, N-(3-aminophenyl)-N-methyl- can be compared with other similar compounds such as:
N-(4-Aminophenyl)formamide: Similar structure but with the amino group at the para position.
N-(2-Aminophenyl)formamide: Similar structure but with the amino group at the ortho position.
N-Methylformamide: Lacks the phenyl group, making it less complex.
The uniqueness of Formamide, N-(3-aminophenyl)-N-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C8H10N2O |
|---|---|
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
N-(3-aminophenyl)-N-methylformamide |
InChI |
InChI=1S/C8H10N2O/c1-10(6-11)8-4-2-3-7(9)5-8/h2-6H,9H2,1H3 |
Clé InChI |
AZVLWSFTJIFKNR-UHFFFAOYSA-N |
SMILES canonique |
CN(C=O)C1=CC=CC(=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Methoxyanilino)-4-methyl-benzo[e][1,3]benzothiazol-5-ol](/img/structure/B13789528.png)


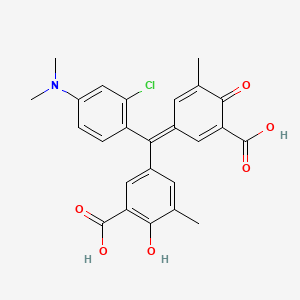
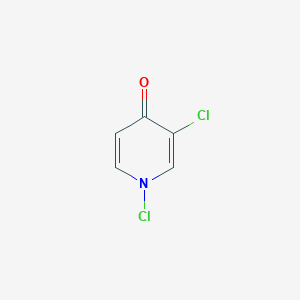
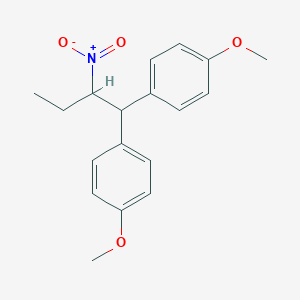
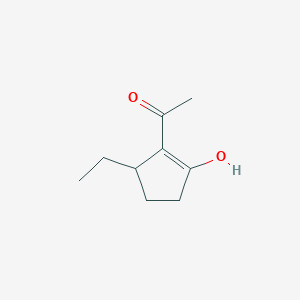

![Bicyclo [2.2.1] heptane, 2-ethylidene-6-isopropoxy](/img/structure/B13789572.png)
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-propylpentoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13789580.png)
